

Spectroscopic Analysis of 1-Bromobicyclo[2.2.2]octane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromobicyclo[2.2.2]octane

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This guide provides a comprehensive overview of the spectroscopic data for **1-Bromobicyclo[2.2.2]octane**, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromobicyclo[2.2.2]octane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.15 - 2.30	m	6H	C2, C3, C5, C6-H
1.75 - 1.90	m	7H	C4, C7-H

Note: Specific peak assignments can be ambiguous without 2D NMR data. The data presented is a representative compilation from various sources.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
67.5	C1 (quaternary carbon attached to Br)
35.5	C2, C3, C5, C6 (CH_2)
27.5	C4 (CH)
25.0	C7 (CH_2)

Source: Adapted from literature data.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
2930	Strong	C-H stretch (alkane)
2860	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (methylene)
1020	Strong	C-Br stretch

Note: The fingerprint region (below 1500 cm^{-1}) contains numerous complex vibrations that are unique to the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
188/190	10	$[\text{M}]^+$, $[\text{M}+2]^+$ (presence of Br)
109	100	$[\text{M} - \text{Br}]^+$
81	40	$[\text{C}_6\text{H}_9]^+$
67	30	$[\text{C}_5\text{H}_7]^+$

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#) The molecular weight of **1-Bromobicyclo[2.2.2]octane** is 189.093 g/mol .[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[\[3\]](#)
[\[4\]](#)

- Sample Preparation: Dissolve 5-10 mg of purified **1-Bromobicyclo[2.2.2]octane** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[\[3\]](#)[\[5\]](#) The solution should be filtered into a clean NMR tube.[\[3\]](#) Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[\[5\]](#)
- ^1H NMR Acquisition: A standard ^1H NMR spectrum is acquired to determine the chemical environment and connectivity of protons.[\[4\]](#)
- ^{13}C NMR Acquisition: A ^{13}C NMR spectrum provides information on the carbon framework of the molecule.[\[4\]](#) Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.[\[4\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. Phasing, baseline correction, and integration are performed to obtain the final spectrum.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)[\[7\]](#)

- Sample Preparation (Thin Solid Film): Since **1-Bromobicyclo[2.2.2]octane** is a solid at room temperature, the thin solid film method is suitable.[\[8\]](#)
 - Dissolve a small amount of the sample in a volatile solvent like methylene chloride.[\[8\]](#)

- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[8]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.
- Data Analysis: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify functional groups.[9]

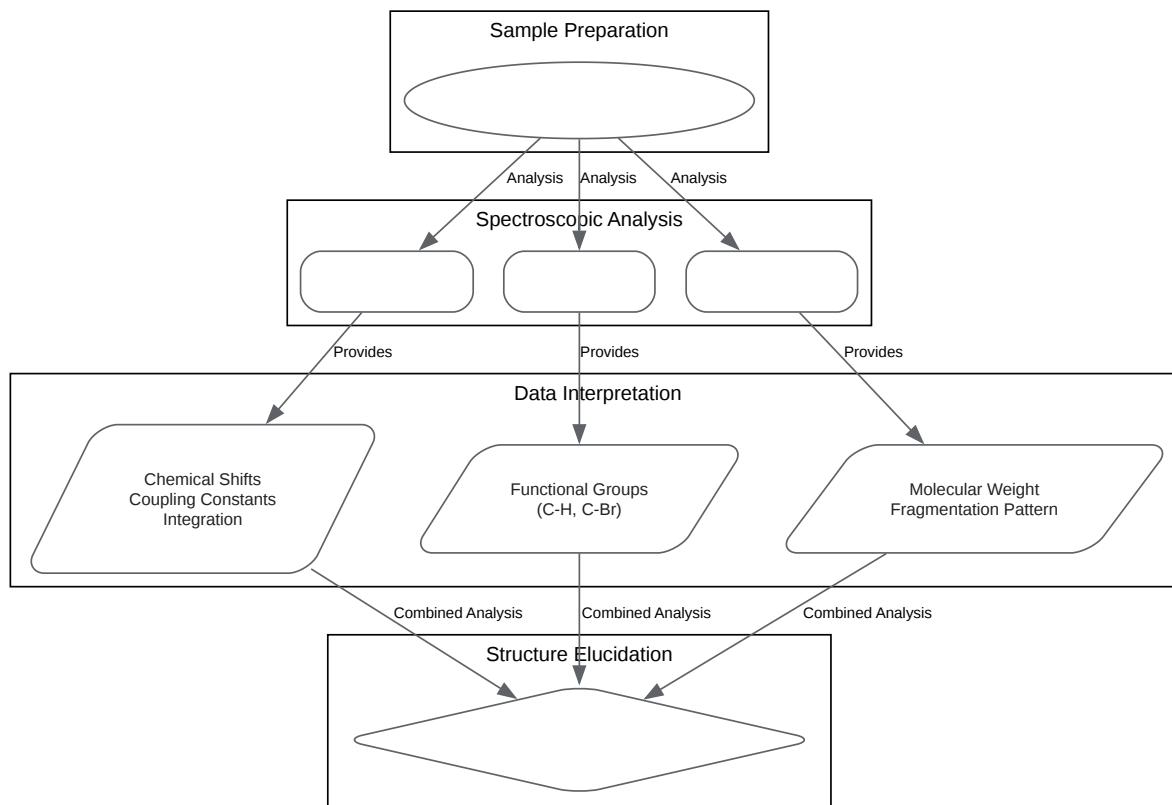
2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [10]

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.[11] In the ion source, molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with high-energy electrons.[12] This process forms a molecular ion ($[\text{M}]^+$) and various fragment ions.[11]
- Mass Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[11][12]
- Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z .[12]
- Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. [11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **1-Bromobicyclo[2.2.2]octane**.

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Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

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